2-[(Cyclobutylcarbonyl)amino]acetic acid
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Description
Molecular Structure Analysis
The molecular formula of 2-[(Cyclobutylcarbonyl)amino]acetic acid is C7H11NO3 . Its molecular weight is 157.16714 .Chemical Reactions Analysis
Amino acids, including 2-[(Cyclobutylcarbonyl)amino]acetic acid, undergo reactions characteristic of carboxylic acids and amines . These reactions are particularly important in linking amino acids together to form peptides and proteins .Scientific Research Applications
Bacterial Catabolism and Biotechnological Applications
A study on bacterial catabolism of indole-3-acetic acid (IAA) reveals the potential for understanding the microbial degradation and assimilation pathways of structurally related compounds. The iac/iaa gene clusters in bacteria are responsible for the catabolism of IAA, leading to the exploration of biotechnological applications, such as the use of IAA-degrading bacteria in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Role in Fermented Beverages and Vinegar Production
Research on acetic acid bacteria (AAB) highlights their critical role in the production of vinegar and fermented beverages like kombucha, (water) kefir, and lambic beer. This suggests potential areas of interest for the application of related compounds in improving fermentation processes and understanding the metabolic pathways involved (Lynch et al., 2019).
Environmental and Industrial Applications
The pervaporation separation of water–acetic acid mixtures using polymeric membranes is an area of significant interest, indicating the potential for applications in industrial separation processes. This highlights the importance of understanding the properties of related compounds for environmental and industrial applications (Aminabhavi & Toti, 2003).
Pharmacological Potential
The pharmacological potential of compounds structurally or functionally related to 2-[(Cyclobutylcarbonyl)amino]acetic acid is evident in the study of N-acetylcysteine (NAC) in psychiatry. NAC's mechanisms of action include modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a wide range of potential applications for related compounds in treating psychiatric disorders (Dean, Giorlando, & Berk, 2011).
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSGQPWSIJBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436305 |
Source
|
Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclobutylcarbonyl)amino]acetic acid | |
CAS RN |
604790-72-9 |
Source
|
Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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